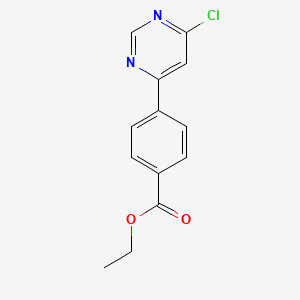
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of benzoic acid and pyrimidine, featuring a chlorinated pyrimidine ring attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-chloropyrimidin-4-yl)benzoate typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The final product is typically isolated through crystallization and further purified to meet industrial standards .
化学反应分析
Types of Reactions
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and appropriate bases (e.g., sodium hydride) are used under reflux conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed, typically under reflux.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Hydrolysis: 6-chloropyrimidine-4-carboxylic acid and ethanol.
Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
科学研究应用
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological processes and the development of new therapeutic agents.
作用机制
The mechanism of action of Ethyl 4-(6-chloropyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: Similar structure but with the chlorine atom in a different position, leading to different reactivity and biological activity.
Ethyl 4-(4-chloropyrimidin-2-yl)benzoate: Another positional isomer with distinct chemical properties.
Ethyl 4-(6-bromopyrimidin-4-yl)benzoate:
属性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC 名称 |
ethyl 4-(6-chloropyrimidin-4-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-5-3-9(4-6-10)11-7-12(14)16-8-15-11/h3-8H,2H2,1H3 |
InChI 键 |
PNHZRADTCIPSNY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


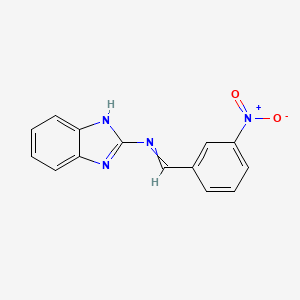
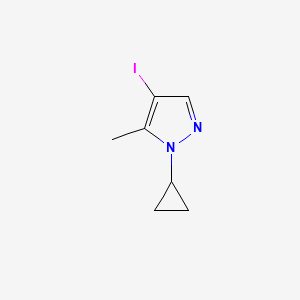
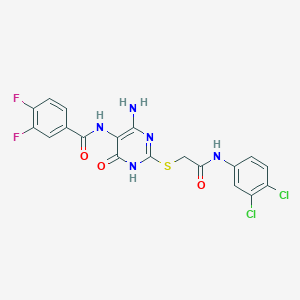
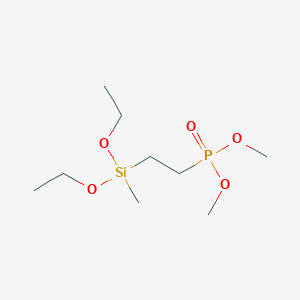
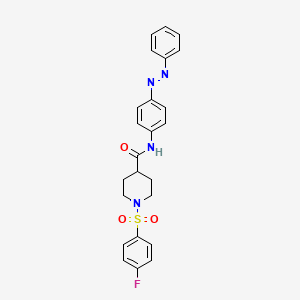
![[(1E)-1-Bromo-1-propen-1-yl]benzene](/img/structure/B14125349.png)
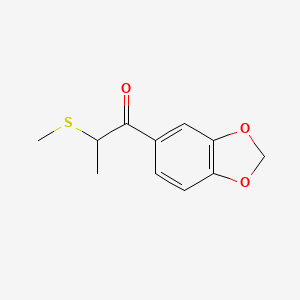
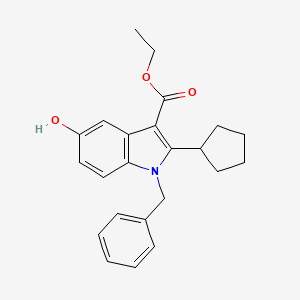
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)


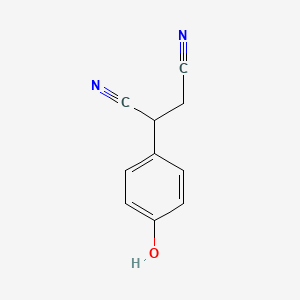
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
